molecular formula C26H23ClN2O4S B2726753 N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-[(FURAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE CAS No. 325986-39-8

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-[(FURAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B2726753
CAS No.: 325986-39-8
M. Wt: 494.99
InChI Key: XARAEQXJUYBDNT-UHFFFAOYSA-N
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Description

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-[(FURAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE: is a complex organic compound with a unique structure that combines carbazole, furan, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-[(FURAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative through a series of reactions, including nitration, reduction, and cyclization.

    Hydroxypropylation: The carbazole derivative is then reacted with an appropriate hydroxypropylating agent to introduce the hydroxypropyl group.

    Sulfonamide Formation: The hydroxypropylated carbazole is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Furan-2-ylmethylation: Finally, the compound is reacted with furan-2-ylmethyl chloride to introduce the furan moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole and furan moieties.

    Reduction: Reduction reactions can occur at the sulfonamide and chloro groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chloro and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbazole and furan moieties.

    Reduction: Reduced forms of the sulfonamide and chloro groups.

    Substitution: Substituted derivatives at the chloro and furan positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-[(FURAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
  • N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide

Uniqueness

The uniqueness of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-[(FURAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c27-19-11-13-22(14-12-19)34(31,32)28(18-21-6-5-15-33-21)16-20(30)17-29-25-9-3-1-7-23(25)24-8-2-4-10-26(24)29/h1-15,20,30H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARAEQXJUYBDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN(CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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